molecular formula C19H22O5 B11633840 methyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate

methyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B11633840
M. Wt: 330.4 g/mol
InChI Key: AFBINSRBJMDOHO-UHFFFAOYSA-N
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Description

METHYL 2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANOATE is a complex organic compound known for its unique chemical structure and properties This compound is part of the chromen family, which is characterized by a fused ring system that includes a benzene ring and a pyran ring

Preparation Methods

The synthesis of METHYL 2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANOATE involves several steps, typically starting with the preparation of the chromen core. The synthetic route may include:

    Formation of the chromen core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.

    Introduction of the ester group: The ester group can be introduced via esterification, where the chromen core is reacted with a carboxylic acid derivative in the presence of an acid catalyst.

    Functionalization of the chromen ring:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

METHYL 2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANOATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. This can be facilitated by reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

METHYL 2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANOATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which METHYL 2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANOATE exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

METHYL 2-({2-ETHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANOATE can be compared with other similar compounds, such as:

    METHYL 4-{[(2-ETHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]METHYL}BENZOATE: This compound has a similar chromen core but differs in the substitution pattern and functional groups.

    2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETIC ACID: This compound also features a chromen core but has different substituents and functional groups.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate

InChI

InChI=1S/C19H22O5/c1-4-12-9-15-13-7-5-6-8-14(13)19(21)24-17(15)10-16(12)23-11(2)18(20)22-3/h9-11H,4-8H2,1-3H3

InChI Key

AFBINSRBJMDOHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)OC)OC(=O)C3=C2CCCC3

Origin of Product

United States

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